1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride
Description
Properties
IUPAC Name |
1-methylpyrazolo[3,4-b]pyridine-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O2S/c1-11-7-5(3-10-11)2-6(4-9-7)14(8,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHDFNHDSFLDGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=C(C=C2C=N1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The predominant and well-documented method for preparing 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride involves the direct sulfonylation of 1-methyl-1H-pyrazolo[3,4-b]pyridine using chlorosulfonic acid. This reaction introduces the sulfonyl chloride functional group at the 5-position of the fused bicyclic system.
| Step | Description | Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Starting material preparation | 1-methyl-1H-pyrazolo[3,4-b]pyridine | Commercially available or synthesized via ring fusion methods | Purity critical for selective sulfonylation |
| 2 | Sulfonylation reaction | Chlorosulfonic acid (ClSO3H) | Low temperature (0–5 °C), controlled addition | Prevents decomposition and side reactions |
| 3 | Workup | Quenching with ice/water, extraction | Careful temperature control | Isolates sulfonyl chloride product |
This reaction is typically conducted at low temperatures to avoid decomposition of the sensitive sulfonyl chloride group and to ensure regioselective substitution at the 5-position of the heterocycle.
Detailed Reaction Conditions and Mechanism
- Reagent : Chlorosulfonic acid acts both as a sulfonating agent and chlorinating agent, introducing the sulfonyl chloride group (-SO2Cl) directly onto the heterocyclic ring.
- Temperature Control : The reaction is initiated at 0 °C or below to minimize side reactions and thermal degradation.
- Reaction Time : Typically ranges from 1 to 3 hours depending on scale and stirring efficiency.
- Mechanism : Electrophilic aromatic substitution occurs where the sulfonyl chloride group is introduced at the electron-rich 5-position of the pyrazolo[3,4-b]pyridine system.
Industrial and Continuous Flow Adaptations
In industrial settings, continuous flow chemistry is increasingly employed to optimize yield, reproducibility, and safety when handling corrosive reagents like chlorosulfonic acid. Automated flow reactors allow precise temperature and reagent feed control, enhancing the selective formation of this compound and minimizing hazardous byproducts.
Comparative Table of Preparation Parameters
| Parameter | Laboratory Scale | Industrial Scale (Continuous Flow) |
|---|---|---|
| Starting Material | 1-methyl-1H-pyrazolo[3,4-b]pyridine | Same |
| Sulfonating Agent | Chlorosulfonic acid | Chlorosulfonic acid |
| Temperature | 0–5 °C | Precisely controlled 0–5 °C |
| Reaction Time | 1–3 hours | Shorter residence times due to flow control |
| Workup | Quenching with water, extraction | Automated quenching and separation |
| Yield | Moderate to high (60–85%) | Optimized for high yield (>85%) |
| Safety Considerations | Requires careful handling of corrosive acid | Enhanced safety with closed flow systems |
Related Synthetic Strategies and Alternatives
While the direct sulfonylation with chlorosulfonic acid is the most straightforward and common approach, alternative synthetic strategies for the pyrazolo[3,4-b]pyridine core (precursor to the sulfonyl chloride) include:
- Ring Fusion Methods : Building the pyrazole ring onto a pre-existing pyridine or vice versa, as reviewed in heterocyclic synthesis literature.
- Halogenation Followed by Sulfonylation : Some synthetic routes may first halogenate the heterocycle at the desired position, followed by nucleophilic substitution to introduce sulfonyl chloride, but these are less common for this compound.
Summary of Research Findings
- The sulfonyl chloride group in this compound is highly reactive, enabling further derivatization to sulfonamides, sulfonates, and other biologically relevant compounds.
- Control of reaction parameters, especially temperature and reagent addition rate, is critical to prevent side reactions and ensure high purity.
- Continuous flow technology enhances scalability and safety for industrial production.
- The compound serves as a key intermediate in medicinal chemistry, particularly for kinase inhibitors and anti-inflammatory agents.
Chemical and Physical Data Summary Table
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, acetonitrile
Catalysts: Base catalysts such as triethylamine
Major Products
The major products formed from these reactions include various sulfonamide, sulfonate, and sulfonothioate derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
Medicinal Chemistry
1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride serves as an essential intermediate in the synthesis of various biologically active compounds. Its applications include:
- Kinase Inhibitors : This compound is integral in developing inhibitors that target kinases associated with cancer and inflammatory diseases. For instance, derivatives synthesized from this compound have shown potent inhibitory activity against tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation and differentiation .
- Anti-inflammatory Agents : Compounds derived from this compound exhibit significant anti-inflammatory properties, with some derivatives demonstrating efficacy comparable to established anti-inflammatory medications like diclofenac .
Biological Research
The compound is utilized in biological research for:
- Enzyme Activity Probes : It is employed to develop probes for studying enzyme activities and protein interactions, facilitating a deeper understanding of biochemical pathways and potential therapeutic targets.
Industrial Applications
In industrial settings, this compound is used as a building block for synthesizing agrochemicals and specialty chemicals, enhancing the efficiency of chemical production processes.
Case Study 1: Inhibition of Phosphodiesterase Type IV (PDE4)
Research has shown that certain derivatives synthesized from this compound demonstrate potent inhibition of PDE4, an enzyme linked to inflammatory responses. Such findings highlight its potential in developing new anti-inflammatory therapeutics.
Case Study 2: Anticancer Activity
A study focused on synthesizing a series of pyrazolo[3,4-b]pyridine derivatives revealed that several compounds exhibited nanomolar inhibitory activities against TRKA, indicating their potential as anticancer agents targeting specific kinase pathways involved in tumor growth and survival .
Mechanism of Action
The mechanism of action of 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride is primarily related to its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is due to the presence of the sulfonyl chloride group, which can undergo nucleophilic substitution reactions . The compound can inhibit enzyme activity by modifying active site residues, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonyl Chloride Derivatives with Pyrazole/Pyrazolopyridine Cores
Table 1: Key Properties of Sulfonyl Chloride Analogs
Key Observations :
- Steric and Electronic Effects : The methyl group in the target compound reduces steric hindrance compared to the bulkier isopropyl group in the 1-(propan-2-yl) analog . This may enhance reactivity in nucleophilic substitution reactions.
- Thermal Stability : The 1-methylpyrazole-3-sulfonyl chloride (mp 36–39°C) exhibits lower thermal stability than pyrazolopyridine analogs, likely due to reduced aromatic stabilization .
- Commercial Availability : The 1,3-dimethyl derivative is available at 95% purity, suggesting industrial utility in drug synthesis, whereas the target compound lacks commercial data .
Pyrazolopyridine Derivatives with Alternative Functional Groups
Table 2: Functional Group Variations
Key Observations :
- Reactivity : Sulfonyl chlorides (e.g., the target compound) are more reactive toward nucleophiles than esters or aldehydes due to the electronegative chlorine leaving group .
- Stability : The aldehyde derivative requires stringent storage conditions (-20°C), whereas sulfonyl chlorides are typically stored at ambient temperatures with desiccants .
Biological Activity
1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride is a heterocyclic compound with significant implications in medicinal chemistry and biological research. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of biologically active compounds. This article provides an overview of its biological activity, synthesis, mechanisms of action, and applications based on diverse research findings.
- Molecular Formula : CHClNOS
- Molecular Weight : 231.66 g/mol
- CAS Number : 1423032-80-7
Synthesis
The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrazolo[3,4-b]pyridine with chlorosulfonic acid under controlled conditions to ensure selective formation of the sulfonyl chloride group. The process is often conducted at low temperatures to prevent decomposition and side reactions .
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide derivatives and other biologically relevant compounds .
Medicinal Chemistry Applications
This compound is utilized as an intermediate in the development of several classes of biologically active compounds:
- Kinase Inhibitors : It plays a crucial role in synthesizing inhibitors targeting various kinases involved in cancer and inflammatory diseases.
- Anti-inflammatory Agents : Compounds derived from this sulfonyl chloride exhibit significant anti-inflammatory properties. For instance, some derivatives have shown IC values comparable to standard anti-inflammatory drugs like diclofenac .
Case Studies
- Inhibition of Phosphodiesterase Type IV (PDE4) :
- Anticancer Activity :
Research Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sulfonylation of the pyrazolo-pyridine core. A general approach includes refluxing the precursor with chloranil (a chlorinating agent) in xylene for 25–30 hours, followed by alkaline workup (5% NaOH) to isolate the sulfonyl chloride. Critical parameters include reaction time, temperature, and stoichiometry of chloranil to precursor. Purification via recrystallization from methanol is recommended to achieve >95% purity . Alternative routes may use THF as a solvent with NaH/MeI for methylation steps, though regioselectivity must be monitored .
Q. How can researchers optimize the purification of this compound to achieve high purity?
- Methodological Answer : Recrystallization from methanol is a standard method, but solvent selection (e.g., ethanol or acetonitrile) can influence crystal morphology and purity. Post-synthesis, repeated washing with water removes unreacted reagents, and drying over anhydrous Na₂SO₄ ensures residual moisture elimination. Analytical techniques like TLC or HPLC should validate purity before proceeding to downstream applications .
Q. What safety protocols are essential when handling sulfonyl chloride derivatives like this compound?
- Methodological Answer : Due to its reactivity and potential corrosivity (H314 hazard), use personal protective equipment (PPE) including gloves, goggles, and a lab coat. Work in a fume hood to avoid inhalation. Quench residual sulfonyl chloride with ice-cold NaOH to prevent exothermic decomposition. Refer to safety data sheets (SDS) for specific storage guidelines (e.g., room temperature in airtight containers) .
Advanced Research Questions
Q. What spectroscopic and crystallographic methods confirm the structure and purity of this compound derivatives?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., methyl groups at N1, sulfonyl at C5). For example, methyl protons appear as singlets near δ 2.55–3.22 ppm .
- XRD : Single-crystal X-ray diffraction (e.g., monoclinic P2₁/c space group) provides bond lengths (C–C ~1.48 Å) and angles, confirming regiochemistry. Peaks at 2θ = 8.8°–28.2° are characteristic of pyrazolo-pyridine frameworks .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 257.1 for C₈H₇ClN₂O₂S) .
Q. How do reaction solvent systems (e.g., xylene vs. THF) impact the regioselectivity in sulfonylation of pyrazolo-pyridine derivatives?
- Methodological Answer : Polar aprotic solvents like THF favor nucleophilic substitution at the sulfonyl site, while non-polar solvents (xylene) may stabilize intermediates via π-π stacking. For example, THF/NaH conditions yield 85–90% regioselective methylation at N1, whereas xylene promotes sulfonyl chloride formation at C5. Solvent choice must align with the desired substitution pattern .
Q. What strategies address discrepancies in reaction yields when scaling up pyrazolo-pyridine sulfonyl chloride synthesis?
- Methodological Answer : Scale-up challenges include heat dissipation and mixing efficiency. Use controlled addition of chloranil to avoid exothermic runaway. Transition from batch to flow chemistry improves heat transfer. For example, a continuous flow reactor at 105°C with Pd(PPh₃)₄ catalysis increased yield by 15% compared to batch methods .
Q. How do structural modifications (e.g., substituent position) correlate with biological activity in pyrazolo-pyridine derivatives?
- Methodological Answer : Substituents at C3 and C5 significantly influence bioactivity. For instance, 4-benzylsulfanyl derivatives exhibit antiviral properties (IC₅₀ = 2.1 µM against HSV-1), while 3-methyl analogs show anti-mycobacterial activity (MIC = 12.5 µg/mL). Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to target enzymes .
Data Contradiction Analysis
Q. How should researchers resolve inconsistencies in reported melting points or spectral data for this compound?
- Methodological Answer : Cross-validate using orthogonal techniques. For example, if DSC (Differential Scanning Calorimetry) reports a melting point (mp) of 57°C, but literature cites 36–39°C, assess purity via HPLC and recrystallize. Discrepancies may arise from polymorphic forms, which XRD can differentiate (e.g., monoclinic vs. orthorhombic crystals) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
